molecular formula C28H53NO5 B13712865 N-Boc-1-pivaloyl D-erythro-Sphingosine

N-Boc-1-pivaloyl D-erythro-Sphingosine

Cat. No.: B13712865
M. Wt: 483.7 g/mol
InChI Key: FNDFSKJECZVDNY-MBWHONKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetic derivative of sphingosine, a type of lipid that plays a crucial role in cellular signaling and structure. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a pivaloyl group, which enhance its stability and solubility for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings, with optimizations for scale-up. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-pivaloyl-D-erythro-sphingosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like acyl chlorides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized sphingosine derivatives .

Scientific Research Applications

N-Boc-1-pivaloyl-D-erythro-sphingosine is widely used in scientific research due to its stability and versatility. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex sphingolipids and glycolipids.

    Biology: Serves as a tool for studying sphingolipid metabolism and signaling pathways in cells.

    Medicine: Investigated for its potential therapeutic effects in diseases related to sphingolipid dysregulation, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of N-Boc-1-pivaloyl-D-erythro-sphingosine involves its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in sphingolipid metabolism, such as sphingosine kinases and ceramidases. This, in turn, affects the levels of bioactive sphingolipids like ceramide and sphingosine-1-phosphate, which play key roles in cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-1-pivaloyl-D-erythro-sphingosine is unique due to the presence of both Boc and pivaloyl groups, which enhance its stability and solubility. This makes it particularly useful for research applications where these properties are crucial .

Properties

Molecular Formula

C28H53NO5

Molecular Weight

483.7 g/mol

IUPAC Name

[(E,2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C28H53NO5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(30)23(22-33-25(31)27(2,3)4)29-26(32)34-28(5,6)7/h20-21,23-24,30H,8-19,22H2,1-7H3,(H,29,32)/b21-20+/t23-,24+/m1/s1

InChI Key

FNDFSKJECZVDNY-MBWHONKMSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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